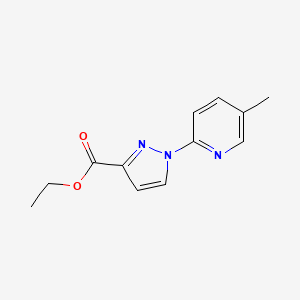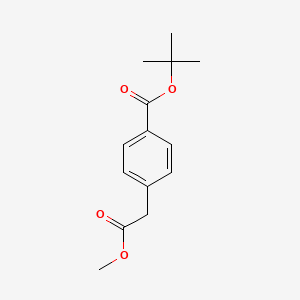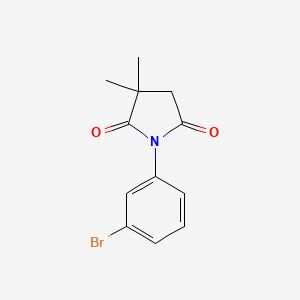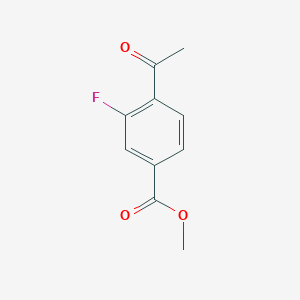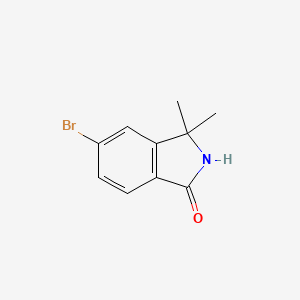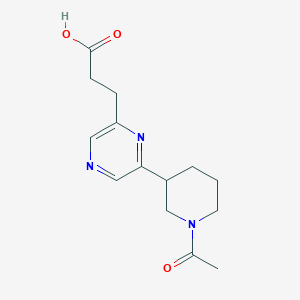
1-(4-ブロモ-3,5-ジメチル-1H-ピラゾール-1-イル)プロパン-2-オール
説明
Molecular Structure Analysis
The molecular structure of “1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol” is characterized by the presence of a bromine atom and two nitrogen atoms in the pyrazole ring. More detailed structural information might be obtained through spectroscopic, thermal, and X-ray crystallographic analyses .科学的研究の応用
医薬品合成
この化合物は、さまざまな医薬品の合成において汎用性の高いビルディングブロックとして役立ちます。その構造は、潜在的な治療薬の骨格を形成するのに役立ちます。 例えば、この化合物のコア構造であるピラゾールの誘導体は、結核菌に対する抗結核の可能性について研究されています 。この化合物に存在する臭素原子は、優れた脱離基として作用するか、さらなる化学反応で置換されるため、医薬品化学において貴重です。
材料科学
材料科学では、この化合物のユニークな構造は、特定の特性を持つ新素材の開発に利用できます。 例えば、ピラゾール誘導体は、新しいタイプのポリマーやコーティングを作成するのに役立つ可能性のある固体6配位錯体を形成することが知られています .
分析化学
「1-(4-ブロモ-3,5-ジメチル-1H-ピラゾール-1-イル)プロパン-2-オール」は、分析方法で標準または試薬として使用できます。 その明確な構造と、融点や純度などの特性により、ガスクロマトグラフィー (GC) やフーリエ変換赤外分光法 (FTIR) などの技術における校正標準として使用できます .
生化学
生化学では、ピラゾール環はしばしば酵素と相互作用する分子に見られるため、この化合物は酵素相互作用の研究に関与する可能性があります。 また、天然に存在する分子の構造を模倣する化合物を合成して、生物学的経路の研究に役立てることもできます .
有機化学
この化合物は、有機合成において貴重な試薬です。さまざまな化学構造を作成し、より複雑な分子の合成の前駆体として役立ちます。 その臭素原子は、有機合成の基本である置換反応において特に役立ちます .
薬理学
薬理学では、この化合物の誘導体は、さまざまな生物学的活性についてスクリーニングできます。ピラゾール誘導体は、抗菌、抗ウイルス、抗炎症効果など、幅広い生物学的活性を示すことが知られています。 これは、新規薬物の開発において興味深い化合物となります .
作用機序
Target of Action
Similar pyrazole derivatives have been shown to inhibit liver alcohol dehydrogenase . This enzyme plays a crucial role in the metabolism of alcohols and aldehydes in the body.
Mode of Action
It is suggested that similar pyrazole derivatives act as inhibitors of their target enzymes . This means that the compound binds to the active site of the enzyme, preventing it from catalyzing its usual reactions.
Biochemical Pathways
If the compound acts as an inhibitor of liver alcohol dehydrogenase, it could potentially affect the metabolism of alcohols and aldehydes in the body .
Result of Action
If the compound acts as an inhibitor of liver alcohol dehydrogenase, it could potentially interfere with the metabolism of alcohols and aldehydes in the body .
生化学分析
Biochemical Properties
1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with proteomic research applications . The nature of these interactions often involves binding to specific active sites on enzymes or proteins, thereby influencing their activity and function.
Cellular Effects
1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that this compound can alter the expression of certain genes and modulate metabolic pathways . These effects are crucial for understanding its potential therapeutic applications and toxicity.
Molecular Mechanism
The molecular mechanism of 1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been observed to bind to specific enzymes, thereby inhibiting or activating their function . This binding can lead to downstream effects on cellular processes and gene expression, ultimately influencing cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term studies are essential to understand its sustained impact on cellular processes.
Dosage Effects in Animal Models
The effects of 1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects . Understanding the dosage threshold is crucial for its safe and effective application in research and potential therapeutic use.
Metabolic Pathways
1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are essential for understanding its role in cellular metabolism and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol within cells and tissues are critical for its function. It interacts with transporters and binding proteins that facilitate its movement across cellular compartments . These interactions determine its localization and accumulation within specific tissues, influencing its overall activity.
Subcellular Localization
The subcellular localization of 1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
1-(4-bromo-3,5-dimethylpyrazol-1-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN2O/c1-5(12)4-11-7(3)8(9)6(2)10-11/h5,12H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCWVVVBXCYWIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(C)O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



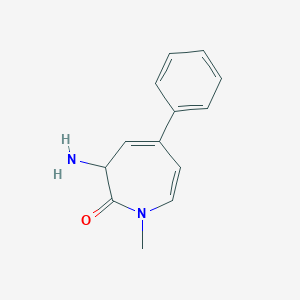


![[2-(4-Chloro-2-formyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1399419.png)
